molecular formula C₁₄H₂₅NO₁₁ B1141858 3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose CAS No. 210036-24-1

3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose

Cat. No.: B1141858
CAS No.: 210036-24-1
M. Wt: 383.35
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-GlcpNAc-(1->3)-D-Manp: is a disaccharide compound consisting of N-acetyl-beta-D-glucosamine linked to D-mannose through a beta-(1->3) glycosidic bond. This compound is a part of the larger family of oligosaccharides and plays a significant role in various biological processes, including cell signaling and molecular recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-GlcpNAc-(1->3)-D-Manp typically involves the use of glycosyl donors and acceptors. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor, often a trichloroacetimidate derivative of N-acetyl-beta-D-glucosamine, reacts with the glycosyl acceptor, D-mannose, under the influence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of beta-D-GlcpNAc-(1->3)-D-Manp involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of the N-acetyl-beta-D-glucosamine residue to D-mannose in a highly specific manner. The process is carried out in bioreactors under controlled conditions of pH, temperature, and substrate concentration to maximize the efficiency and yield of the desired disaccharide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: beta-D-GlcpNAc-(1->3)-D-Manp can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include periodate and bromine water.

    Reduction: The compound can be reduced to form alditols using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. For example, acetylation using acetic anhydride in the presence of a base like pyridine.

Common Reagents and Conditions

    Oxidation: Periodate, bromine water; aqueous conditions.

    Reduction: Sodium borohydride; methanol or ethanol as solvent.

    Substitution: Acetic anhydride, pyridine; room temperature.

Major Products Formed

    Oxidation: Formation of uronic acids.

    Reduction: Formation of alditols.

    Substitution: Formation of acetylated derivatives.

Scientific Research Applications

beta-D-GlcpNAc-(1->3)-D-Manp has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex oligosaccharides and glycoconjugates.

    Biology: Plays a role in cell-cell communication and molecular recognition processes.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the production of bioactive compounds and as a stabilizer in food and cosmetic products.

Mechanism of Action

The mechanism by which beta-D-GlcpNAc-(1->3)-D-Manp exerts its effects involves its interaction with specific receptors and enzymes. The compound binds to lectins, which are carbohydrate-binding proteins, facilitating cell-cell adhesion and signaling. It also serves as a substrate for glycosidases, which hydrolyze the glycosidic bond, releasing the monosaccharides for further metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    beta-D-GlcpNAc-(1->3)-beta-D-Galp: An amino disaccharide consisting of N-acetyl-beta-D-glucosamine linked to beta-D-galactose.

    beta-D-GlcpNAc-(1->3)-alpha-D-GalpNAc: An amino disaccharide comprising N-acetyl-beta-D-glucosamine linked to alpha-D-galactosamine.

Uniqueness

beta-D-GlcpNAc-(1->3)-D-Manp is unique due to its specific glycosidic linkage and the presence of D-mannose, which imparts distinct biological properties. Unlike other similar compounds, it has a higher affinity for certain lectins and glycosidases, making it particularly useful in targeted biological applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWNIYCPCRHGAE-DLDFRZNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
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3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
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3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
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3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
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3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
Reactant of Route 6
3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose

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